2-(Difluoromethoxy)-6-fluorobenzaldehyde

Descripción

Significance of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.govtandfonline.com This is evidenced by the large number of fluorine-containing compounds that have received FDA approval for medical and agricultural use. nih.gov In fact, fluorine is the second most common heteroatom found in pharmaceuticals, surpassed only by nitrogen. nih.govnih.gov The unique attributes of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for optimizing drug properties. nih.govnumberanalytics.com

The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, which in turn affects its biological behavior. nih.govnih.gov These modifications are a key reason for the prevalence of fluorinated compounds in drug discovery and development. tandfonline.com

Fluorine's high electronegativity and its ability to form strong carbon-fluorine bonds can increase a drug's stability and lipophilicity. numberanalytics.com Generally, replacing a hydrogen atom with a fluorine atom leads to a slight increase in lipophilicity. bohrium.com This enhanced lipophilicity can improve a drug's ability to pass through cell membranes, a process known as membrane permeability. nih.govnih.gov For a drug to be effective, it often needs to cross these biological membranes to reach its target. nih.govnih.gov The octanol-water partition coefficient (logP) is a common measure of lipophilicity and serves as a good predictor of membrane permeability. nih.govnih.gov Studies have shown a strong correlation between the logP values of fluorinated compounds and their ability to partition into lipid membranes. nih.gov This indicates that even small changes in lipophilicity due to fluorination can have a meaningful impact on how a drug moves through the body. nih.gov However, the relationship is not always straightforward, and the effect of fluorination on lipophilicity and permeability can depend on the specific molecular context. nih.govacs.org

| Property | Effect of Fluorination | Significance in Drug Discovery |

|---|---|---|

| Lipophilicity (logP) | Generally increases. bohrium.com | Enhances membrane permeability and absorption. nih.govnih.gov |

| Metabolic Stability | Increases by blocking metabolically weak spots. bohrium.comnih.gov | Prolongs the duration of action and reduces toxic metabolites. numberanalytics.com |

| Chemical Reactivity | Can be significantly altered. rsc.orgrsc.org | Can lead to new synthetic pathways and improved compound stability. rsc.org |

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. nih.govchemistryviews.org | Contributes to binding affinity with target proteins. tandfonline.com |

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. nih.govbohrium.com The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes. tandfonline.com By strategically placing fluorine atoms at sites on a molecule that are prone to metabolic attack, chemists can block these metabolic pathways. bohrium.comnih.gov This "metabolic blocking" can lead to a longer duration of action for the drug and can prevent the formation of potentially toxic metabolites. numberanalytics.comnih.gov For instance, fluorination can inhibit the activity of cytochrome P450 enzymes, which are major players in drug metabolism. numberanalytics.com However, it's important to note that while fluorination often improves metabolic stability, it doesn't always prevent oxidation at a particular site. bohrium.comnih.gov In some cases, the presence of fluorine can even lead to the formation of reactive metabolites. acs.orgacs.org

The high electronegativity of fluorine can significantly influence the electron distribution within a molecule, thereby altering its chemical reactivity and selectivity. tandfonline.comnih.gov This electronic effect can be transmitted through both inductive and resonance effects, impacting the reactivity of nearby functional groups. tandfonline.com For example, the introduction of fluorine can dramatically affect the outcome of fluoroalkylation reactions, sometimes leading to reactivities and transformations that are not observed with their non-fluorinated counterparts. rsc.orgrsc.org This unique reactivity can be harnessed to develop novel synthetic methodologies. rsc.org The presence of fluorine can also influence the regioselectivity of reactions, as seen in the nucleophilic cleavage of strained heterocycles like aziridines, where fluorination can lead to a vast preference for attack at a specific position. nih.gov

The deliberate and strategic incorporation of fluorine-containing groups into biologically active molecules is a cornerstone of modern medicinal chemistry. nih.govnih.gov This approach aims to leverage the unique properties of fluorine to optimize the pharmacological profile of a lead compound. nih.gov By making targeted modifications, chemists can fine-tune properties such as metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov For example, the difluoromethoxy (OCHF2) group, while less common than the methoxy (B1213986) (OCH3) or trifluoromethoxy (OCF3) groups, offers a unique conformational preference that can be exploited in drug design. nih.gov The successful application of this strategy is evident in the numerous fluorinated pharmaceuticals on the market, including drugs for cancer, infections, and central nervous system disorders. numberanalytics.comresearchgate.net The continued development of new fluorination methods provides medicinal chemists with an expanding toolkit to create novel bioactive compounds with improved therapeutic properties. acs.orgnih.gov

| Compound Name |

|---|

| 2-(Difluoromethoxy)-6-fluorobenzaldehyde |

| Fluorine |

| Hydrogen |

| Carbon |

| Nitrogen |

| Oxygen |

| Aziridine |

Strategic Integration of Fluorine-Containing Motifs in Bioactive Compounds

Pharmaceutical Applications

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance therapeutic profiles. researchgate.net One primary reason for incorporating fluorine, particularly on aromatic rings, is to block metabolic oxidation, thereby increasing the drug's in vivo stability and bioavailability. nih.gov Fluorine's high electronegativity can also modulate the acidity (pKa) of nearby functional groups, which can improve a molecule's binding affinity to target enzymes or receptors. nih.gov Furthermore, the substitution of hydrogen with fluorine can alter a compound's lipophilicity; fluoro-arene groups tend to be more lipophilic, which can aid in penetration through cellular membranes. nih.govnih.gov Fluorine-containing compounds have been successfully integrated into a wide range of pharmaceuticals, including anti-inflammatory agents, analgesics, and tranquilizers. researchgate.net

Modulation of Physicochemical Properties by Fluorine Incorporation

Agrochemical Applications

In the agrochemical industry, fluorine substitution is a key tactic for developing effective herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The presence of fluorine atoms or fluorinated groups like difluoromethoxy (-OCHF2) can significantly enhance the biological activity of a pesticide. researchgate.net This enhancement is often attributed to changes in the molecule's transport properties, binding interactions with its biological target, and resistance to metabolic degradation in the target pest or plant. researchgate.netnih.gov It is estimated that a significant portion of commercial agrochemicals contain at least one fluorine atom, with fluoro-functionalized aromatic compounds being particularly prevalent. researchgate.netnih.gov

Material Science Applications

The unique properties conferred by the carbon-fluorine (C-F) bond make fluorinated aromatic compounds highly valuable in material science. researchgate.netresearchgate.net The C-F bond is exceptionally strong and polarized, leading to materials with high thermal stability, chemical resistance, and distinct electronic characteristics. nih.govmdpi.com Perfluorinated aromatic compounds are utilized in the synthesis of high-performance polymers, which exhibit desirable properties such as flame retardancy and solvent resistance. researchgate.netmdpi.com Additionally, these compounds have found applications in the development of liquid crystals, dyes, and other advanced functional materials where durability and specific electronic properties are required. researchgate.netresearchgate.net

Overview of Benzaldehyde (B42025) Derivatives in Organic Synthesis and Biological Studies

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are foundational molecules in organic chemistry. wikipedia.org They serve as crucial intermediates for synthesizing a vast array of more complex organic structures for both industrial and research purposes. wikipedia.orggoogle.com

Benzaldehyde Core as a Versatile Synthetic Intermediate

The benzaldehyde framework is a versatile synthetic platform due to the reactivity of both its aromatic ring and its aldehyde functional group. wikipedia.orgmdpi.com It is a precursor for producing derivatives of cinnamaldehyde (B126680) and styrene (B11656) through aldol (B89426) condensations. wikipedia.org It can be readily oxidized to form benzoic acid or reduced to benzyl (B1604629) alcohol. wikipedia.org Furthermore, it participates in reactions like the Cannizzaro reaction and the benzoin (B196080) condensation. wikipedia.org The ability to use benzaldehyde derivatives as starting materials for multi-step syntheses makes them indispensable building blocks for creating complex molecules, including pharmaceuticals and other specialty chemicals. acs.orgresearchgate.net

Functional Group Reactivity of the Aldehyde Moiety

The chemical behavior of aldehydes is dominated by the reactivity of the carbonyl group (C=O). ncert.nic.in This group is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarity renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. pressbooks.pubbritannica.com The most characteristic reaction of aldehydes is nucleophilic addition, where a nucleophile adds to the carbonyl carbon. pressbooks.pubwikipedia.org

Key reactions involving the aldehyde functional group include:

Oxidation: The formyl group is easily oxidized to a corresponding carboxyl group (-COOH). wikipedia.org

Reduction: The aldehyde can be readily reduced to a primary alcohol (–CH2OH). wikipedia.org

Acetal Formation: In the presence of an acid catalyst, aldehydes react with alcohols to form hemiacetals and subsequently stable acetals. wikipedia.org

Addition-Elimination Reactions: Aldehydes react with compounds like primary amines to form imines (also known as Schiff bases) through an addition-elimination mechanism. wikipedia.orglibretexts.org

Due to steric and electronic factors, aldehydes are generally more reactive than ketones in nucleophilic addition reactions. pressbooks.publibretexts.org

Derivatization Strategies for Enhanced Bioactivity

Chemical modification, or derivatization, of the benzaldehyde structure is a common strategy to discover or enhance biological activity. google.comorientjchem.org In analytical chemistry, derivatization is often employed to improve the chromatographic properties or detectability of aldehydes in biological samples. nih.govnih.govsemanticscholar.org For instance, aldehydes can be reacted with specific reagents to form fluorescent or UV-active derivatives that are easily quantifiable by HPLC. nih.govnih.govresearchgate.net In drug discovery and development, modifying the core benzaldehyde structure by adding or altering substituents can fine-tune its pharmacological properties, leading to improved potency, selectivity, or metabolic stability. orientjchem.org

Chemical Profile: this compound

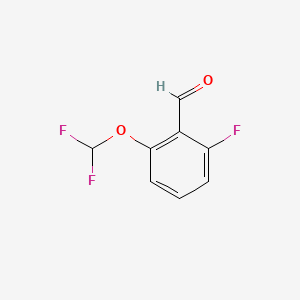

This compound is a disubstituted benzaldehyde derivative featuring both a fluorine atom and a difluoromethoxy group on the aromatic ring. These substitutions are expected to impart properties characteristic of fluorinated aromatic compounds.

Interactive Data Table: Chemical Identity of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1214333-68-2 | epa.govsynquestlabs.combldpharm.com |

| Molecular Formula | C₈H₅F₃O₂ | epa.govsynquestlabs.comsigmaaldrich.com |

| Molecular Weight | 190.12 g/mol | epa.govsigmaaldrich.comamericanelements.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | FC(OC1=C(C(F)=CC=C1)C=O)F | sigmaaldrich.com |

| IUPAC Name | this compound | americanelements.com |

Research Rationale for this compound

The scientific focus on this compound (Table 1) is driven by its distinct molecular architecture and the advantageous properties conferred by its specific fluorinated substituents. This compound serves as a case study in the strategic design of building blocks where the interplay of multiple fluorine-containing groups is leveraged for advanced applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂ | americanelements.comsigmaaldrich.com |

| Molecular Weight | 190.12 g/mol | americanelements.comsigmaaldrich.com |

| IUPAC Name | This compound | americanelements.comsigmaaldrich.com |

| CAS Number | 1214333-68-2 | americanelements.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

The structure of this compound is notable for the presence of two distinct fluorine-containing substituents positioned ortho to the aldehyde group. This specific arrangement creates a unique combination of steric and electronic effects that dictate the compound's reactivity and properties.

Electron-Withdrawing Effects : Both the single fluorine atom and the difluoromethoxy (-OCF₂H) group are strongly electron-withdrawing. This dual substitution significantly lowers the electron density of the aromatic ring and influences the electrophilicity of the aldehyde's carbonyl carbon. The -OCF₂H group, in particular, is recognized as a potent electron-withdrawing substituent. nih.gov This electronic modulation is a key feature sought after in the synthesis of bioactive molecules, as it can enhance binding affinities to biological targets.

Steric and Conformational Influence : The placement of two substituents at the ortho positions (C2 and C6) flanking the aldehyde group introduces significant steric hindrance. This steric crowding can influence the rotational barrier of the aldehyde group and its preferred orientation relative to the plane of the benzene (B151609) ring. In analogous di-substituted systems, like 2,6-difluorobenzoic acid, the ortho substituents force the functional group to twist out of the plane of the aromatic ring to minimize repulsive interactions. mdpi.com This conformational constraint can be exploited in synthesis to control the approach of reagents or to lock a portion of a larger molecule into a specific three-dimensional shape, which is often crucial for biological activity.

Lipophilicity and Metabolic Stability : The difluoromethoxy group is a bioisostere of the methoxy group (-OCH₃) but offers enhanced metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the -OCF₂H group more resistant to oxidative metabolism. This is a highly desirable trait in drug discovery, as it can lead to improved pharmacokinetic profiles. nih.gov

The introduction of difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups, as well as their oxygen-linked counterparts (-OCF₂H and -OCF₃), into organic molecules is a rapidly growing area of interest in medicinal and agrochemical chemistry. nih.gov These fluorinated motifs are considered "privileged" functional groups because of their ability to profoundly and often beneficially alter the properties of a parent compound.

The difluoromethoxy group (-OCF₂H) is of particular interest as it is viewed as a lipophilic hydrogen bond donor, a unique combination of properties. The incorporation of such groups can lead to enhanced efficacy in drug candidates by improving metabolic stability, increasing cell membrane permeability, and optimizing pharmacokinetic profiles. nih.gov The development of new synthetic methods to introduce these groups, especially at later stages of a synthesis, is a major focus of current research. nih.gov The availability of building blocks like this compound, which already contain the desired -OCF₂H moiety, simplifies the synthesis of complex fluorinated target molecules.

This compound is classified as a fluorinated building block, a testament to its utility as a starting material for constructing more complex molecular architectures. americanelements.combldpharm.com The aldehyde functional group is one of the most versatile in organic chemistry, participating in a vast array of chemical transformations such as oxidations, reductions, condensations, and additions.

The strategic value of this compound lies in its pre-installed, ortho-disubstituted fluorinated pattern. Synthesizing such a pattern on a complex molecule can be challenging. By starting with this compound, chemists can efficiently incorporate this specific structural and electronic motif. Its utility is analogous to that of related compounds like 2-chloro-6-fluorobenzaldehyde (B137617), which serves as a key intermediate in the production of pharmaceuticals, including the antiseptic flucloxacillin, and various pesticides. wikipedia.orggoogle.com This precedent highlights the role of ortho-dihalo- and pseudo-dihalobenzaldehydes as crucial precursors in industrial and pharmaceutical synthesis. Therefore, this compound is a valuable synthon for the discovery and development of new drugs and agrochemicals where the unique properties of fluorine are desired.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethoxy)-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILUBEGQUQUXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673307 | |

| Record name | 2-(Difluoromethoxy)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214333-68-2 | |

| Record name | 2-(Difluoromethoxy)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-6-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 2 Difluoromethoxy 6 Fluorobenzaldehyde

Substituent Effects on Aromatic Reactivity

The substituents on the benzene (B151609) ring dictate its susceptibility to and the orientation of aromatic substitution reactions. In 2-(difluoromethoxy)-6-fluorobenzaldehyde, both the fluorine atom and the difluoromethoxy group are positioned ortho to the aldehyde. These groups exert powerful electronic and steric effects that modulate the reactivity of the aromatic system.

The difluoromethoxy group (-OCF₂H) is a moderately electron-withdrawing substituent. nuph.edu.uanbuv.gov.ua Its effect is a combination of a negative inductive effect (-I) and a positive resonance effect (+M), though the inductive effect is dominant. The high electronegativity of the two fluorine atoms pulls electron density away from the aromatic ring through the sigma bond framework.

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|

| -CF₃ | 0.42 | 0.10 |

| -CHF₂ | 0.28 | 0.04 |

| -OCF₂H | 0.22 | 0.07 |

| -CH₂F | 0.11 | -0.01 |

This net electron-withdrawing character deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the π-system, making it less nucleophilic. wikipedia.org Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution. libretexts.org

The placement of both the difluoromethoxy group and a fluorine atom at the ortho positions (positions 2 and 6) relative to the aldehyde group creates significant steric hindrance. wikipedia.org This phenomenon, often referred to as the ortho effect, can physically block the approach of reagents to nearby reaction sites. wikipedia.orgias.ac.in

This steric crowding has two major consequences for the reactivity of this compound:

Aromatic Ring Reactions : The bulky ortho groups can hinder the approach of an electrophile or nucleophile to the adjacent positions on the aromatic ring. In electrophilic aromatic substitution, this steric hindrance often leads to a preference for substitution at the less hindered para position over the ortho position, even with ortho, para-directing groups. masterorganicchemistry.comlibretexts.org

Aldehyde Group Reactions : The substituents can impede access to the aldehyde's carbonyl carbon. Kinetic studies on the oxidation of various ortho-substituted benzaldehydes have demonstrated that the reaction rates are subject to steric hindrance from the ortho-substituents. ias.ac.inniscpr.res.in The presence of groups at both ortho positions, as in this molecule, would be expected to create a pronounced steric effect, potentially slowing down reactions involving the aldehyde moiety.

Furthermore, significant steric hindrance between ortho substituents and the aldehyde group can force the aldehyde to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity can inhibit resonance interaction between the aldehyde's carbonyl group and the aromatic π-system, which can further alter the molecule's electronic properties and reactivity. wikipedia.org

The fluorine atom at the 6-position makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). Contrary to its behavior in aliphatic Sₙ2 reactions where fluoride (B91410) is a poor leaving group, fluorine is an excellent leaving group in SₙAr reactions. masterorganicchemistry.com The reactivity order for halogens in SₙAr is F > Cl > Br > I. libretexts.org

The mechanism for SₙAr involves a two-step addition-elimination process:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com This step is typically the slow, rate-determining step of the reaction. libretexts.orgstackexchange.com

Leaving Group Elimination : The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. stackexchange.com

Transformations Involving the Aldehyde Moiety

The aldehyde functional group is a key site of reactivity in this compound, participating in a variety of transformations, most notably oxidation and condensation reactions.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation converts this compound into 2-(difluoromethoxy)-6-fluorobenzoic acid.

Kinetic studies on the oxidation of substituted benzaldehydes show that the reaction rate is highly sensitive to both electronic and steric effects. ias.ac.in

Electronic Effects : The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine and difluoromethoxy groups in this molecule, tends to retard the rate of oxidation. ias.ac.inniscpr.res.in

Steric Effects : As previously discussed, the ortho-substituents create steric hindrance around the aldehyde group, which also slows the reaction rate. ias.ac.inniscpr.res.in

Therefore, the oxidation of this compound is expected to proceed more slowly than that of unsubstituted benzaldehyde (B42025) due to the combined deactivating electronic effects and steric hindrance from the ortho substituents.

Aldehydes readily undergo condensation reactions with primary amines to form imines, which are also known as Schiff bases. mdpi.commdpi.com This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-CH=N-). researchgate.net

The synthesis of Schiff bases from fluorinated benzaldehydes is a well-established procedure. mdpi.commdpi.com For example, a Schiff base can be formed by reacting this compound with a primary amine (R-NH₂) in a suitable solvent, such as ethanol (B145695). mdpi.com The reaction is often carried out with stirring at room temperature or with gentle heating to facilitate the formation and precipitation of the Schiff base product. mdpi.commdpi.com

Reduction Reactions (e.g., Wolff-Kishner Reduction)

The aldehyde functional group in this compound can be completely reduced to a methyl group under basic conditions using the Wolff-Kishner reduction. This reaction converts carbonyl functionalities into methylene groups (-CH2-) or, in the case of an aldehyde, a methyl group (-CH3). The process typically involves two main steps: the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (NH₂NH₂), followed by deprotonation and elimination of nitrogen gas upon heating with a strong base, such as potassium hydroxide (B78521) (KOH).

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. NH₂NH₂, 2. KOH, heat | 1-(Difluoromethoxy)-3-fluoro-2-methylbenzene | Wolff-Kishner Reduction |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic rings. The reaction employs a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. This electrophile then attacks the activated aromatic ring.

This compound is not a suitable substrate for the Vilsmeier-Haack reaction for two primary reasons. First, the aromatic ring is heavily deactivated (electron-poor) due to the strong electron-withdrawing effects of the aldehyde, the fluorine atom, and the difluoromethoxy group. The Vilsmeier-Haack reaction requires an electron-rich arene to proceed. Second, the molecule already possesses a formyl group, which is the very functional group this reaction installs.

Wittig Reaction

As an aldehyde, this compound is an excellent substrate for the Wittig reaction. This reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (a Wittig reagent). The reaction involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate. This intermediate then collapses to form a stable triphenylphosphine oxide and the desired alkene, with the oxygen atom of the original aldehyde being replaced by the carbon group from the ylide.

The versatility of the Wittig reaction allows for the synthesis of a wide variety of substituted alkenes from this compound, depending on the structure of the Wittig reagent used.

| Substrate | Wittig Reagent (Ph₃P=CHR) | Product |

| This compound | Methylenetriphenylphosphorane (R=H) | 1-(Difluoromethoxy)-3-fluoro-2-vinylbenzene |

| This compound | Ethylidenetriphenylphosphorane (R=CH₃) | 1-(Difluoromethoxy)-3-fluoro-2-(prop-1-en-1-yl)benzene |

| This compound | (Methoxycarbonylmethylene)triphenylphosphorane (R=COOCH₃) | Methyl 3-(2-(difluoromethoxy)-6-fluorophenyl)acrylate |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr). This is in contrast to electron-rich rings like benzene, which typically undergo electrophilic substitution. The SₙAr mechanism requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Regioselectivity of Attack

In SₙAr reactions, the nucleophile attacks the carbon atom bearing the leaving group. For the reaction to be efficient, electron-withdrawing groups must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing it.

In this compound, the fluorine atom at the C6 position is a potential leaving group. This position is ortho to both the powerfully electron-withdrawing aldehyde group at C1 and the difluoromethoxy group at C2. This dual ortho activation makes the C6 carbon highly electrophilic and the prime site for nucleophilic attack. Attack at this position allows the negative charge of the intermediate to be stabilized by both adjacent substituents, making the substitution of the C6 fluorine the overwhelmingly favored pathway.

Influence of Fluorine Atom as a Leaving Group

In Sₙ1 and Sₙ2 reactions, fluoride is a poor leaving group due to the high strength of the carbon-fluorine bond. However, in nucleophilic aromatic substitution, the opposite is often true. The rate-determining step of the SₙAr reaction is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides, bromides, and iodides are the most common substrates, activated aryl fluorides can also participate in these transformations, though they often require more specialized catalytic systems. The C-F bond is the strongest carbon-halogen bond, making its oxidative addition to a metal center (a key step in many catalytic cycles) challenging.

Prominent examples of such reactions include the Suzuki-Miyaura coupling (forming C-C bonds with boronic acids) and the Buchwald-Hartwig amination (forming C-N bonds with amines). For an activated aryl fluoride like this compound, these reactions are plausible at the C-F position. Success in such couplings typically relies on the use of palladium or nickel catalysts with highly electron-donating and sterically bulky phosphine ligands. These specialized ligands facilitate the difficult oxidative addition of the C-F bond to the metal center, allowing the catalytic cycle to proceed. For instance, nickel-catalyzed Suzuki couplings have been shown to be effective for molecules containing difluoromethoxy groups. Similarly, the Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines from aryl halides, and conditions have been developed to include less reactive aryl chlorides and, in some cases, activated aryl fluorides.

Chemo- and Regioselectivity in Complex Reaction Systems

The reactivity of this compound in complex systems is governed by the interplay of its three distinct functional groups: the aldehyde (-CHO), the fluorine atom (-F), and the difluoromethoxy group (-OCF₂H). These substituents dictate the chemo- and regioselectivity of the molecule's reactions, particularly on the aromatic ring. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity concerns the position at which a reaction occurs when multiple sites are available.

The electronic properties of the substituents are crucial in determining the reactivity of the benzene ring. The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. The fluorine atom is also deactivating but is ortho-, para-directing. The difluoromethoxy group acts as a moderate electron acceptor through both inductive and resonance pathways. nbuv.gov.uanuph.edu.ua This electron-withdrawing nature generally makes the aromatic ring less susceptible to electrophilic attack but can activate it for nucleophilic aromatic substitution.

A significant area where the chemo- and regioselectivity of this compound is critical is in directed ortho-lithiation reactions. This powerful synthetic tool allows for the specific functionalization of the aromatic ring at a position adjacent to a directing metalation group (DMG). In this compound, all three substituents can potentially direct the lithiation to a specific carbon atom.

The aldehyde group itself is generally not a good directing group as it reacts with the organolithium reagents. However, it can be converted in situ into a potent DMG, such as an α-amino alkoxide. researchgate.net This protected form can then direct lithiation to the ortho position. The relative directing ability of the functional groups present on the ring determines the ultimate site of metalation. The generally accepted hierarchy for directing group ability in ortho-lithiation is a key factor.

In the case of this compound, after in situ protection of the aldehyde, a competition arises between the directing power of the protected aldehyde, the fluorine atom, and the difluoromethoxy group. The α-amino alkoxide derived from the aldehyde is a powerful directing group. The fluorine atom can also direct lithiation to its ortho position. The difluoromethoxy group's directing ability is less pronounced compared to the other two.

Given the substitution pattern, the protected aldehyde at C1 would direct lithiation to C2 (occupied by fluorine) or C6 (occupied by the difluoromethoxy group). The fluorine at C2 would direct to C1 (occupied) or C3. The difluoromethoxy group at C6 would direct to C1 (occupied) or C5. The most likely outcome in a directed lithiation scenario would be the deprotonation at the C3 position, directed by the fluorine at C2, or potentially at the C5 position, influenced by the difluoromethoxy group. However, the formation of complex intermediates and potential for side reactions, such as hydrodefluorination via a benzyne mechanism, has been observed in similar systems like 2-fluorobenzaldehyde, which can complicate the regiochemical outcome. researchgate.net

The table below summarizes the directing effects of the individual functional groups on electrophilic aromatic substitution and directed ortho-lithiation, which helps in predicting the regioselectivity in complex reactions.

| Functional Group | Position on Ring | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Directing Effect (Directed ortho-Lithiation) |

|---|---|---|---|---|

| -CHO | C1 | Electron-withdrawing, Deactivating | meta-directing | Reacts with organolithiums; can be converted to a strong ortho-directing group (e.g., α-amino alkoxide) |

| -F | C2 | Electron-withdrawing (inductive), Electron-donating (resonance), Deactivating | ortho, para-directing | ortho-directing |

| -OCF₂H | C6 | Electron-withdrawing (inductive and resonance) nbuv.gov.uanuph.edu.ua | meta-directing | Weakly ortho-directing |

The following table outlines the potential regiochemical outcomes of a directed ortho-lithiation reaction on a protected form of this compound, highlighting the controlling factors for selectivity.

| Potential Site of Lithiation | Directing Group Influence | Likelihood | Comments |

|---|---|---|---|

| C3 | Fluorine at C2 | High | The fluorine atom is an established directing group for ortho-lithiation. |

| C5 | Difluoromethoxy at C6 | Moderate | The directing ability of the difluoromethoxy group is weaker than that of fluorine. |

| C4 | No direct ortho-directing influence | Low | This position is not ortho to any of the primary directing groups. |

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(Difluoromethoxy)-6-fluorobenzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the electronic environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy for this compound provides distinct signals corresponding to the different types of protons in the molecule: the aldehydic proton, the aromatic protons, and the proton of the difluoromethoxy group. The chemical shift (δ) of each proton is influenced by the electron-withdrawing effects of the adjacent fluorine and oxygen atoms.

The aldehydic proton (-CHO) is expected to appear significantly downfield, typically in the range of δ 9.5–10.5 ppm, due to the deshielding effect of the carbonyl group and the aromatic ring. docbrown.info The aromatic protons on the benzene (B151609) ring will resonate in the region of δ 7.0–8.0 ppm. Their precise shifts and coupling patterns are dictated by the substitution pattern, with the ortho-fluorine and ortho-difluoromethoxy groups influencing their electronic environment. The proton of the difluoromethoxy group (-OCHF₂) is highly characteristic. It is expected to resonate as a triplet due to coupling with the two adjacent fluorine atoms (a ³JHF coupling). Its chemical shift would be found in a region typically between δ 6.5 and 7.5 ppm, a significant downfield shift caused by the adjacent oxygen and two fluorine atoms.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.

Fluorine-19 (¹⁹F) NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org It provides a clear spectroscopic window with a wide chemical shift range, making it ideal for monitoring reactions and biological processes without interference from other signals. nih.gov In biological studies, because naturally occurring organofluorines are rare, ¹⁹F NMR can act as a powerful probe to observe molecular interactions, conformational changes, and metabolic pathways. nih.govrsc.org

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments:

Aromatic Fluorine (Ar-F): The fluorine atom attached directly to the benzene ring. Based on data for similar compounds like 2-fluorobenzaldehyde, this signal would appear in the aromatic fluorine region. researchgate.net

Difluoromethoxy Fluorines (-OCHF₂): The two fluorine atoms of the difluoromethoxy group. These would appear as a doublet due to coupling with the single proton of that group (a ³JHF coupling).

This technique is invaluable for mechanistic studies, allowing researchers to track the fate of the fluorinated molecule through various chemical or enzymatic transformations with minimal need for purification. nih.govrsc.org

Table 2. Predicted ¹⁹F NMR Chemical Shifts for this compound.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for the unambiguous assignment of ¹H and ¹³C NMR spectra, confirming the molecule's structural connectivity.

COSY: This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. researchgate.netlibretexts.org In a COSY spectrum of this compound, cross-peaks would be observed between the coupled protons on the aromatic ring, helping to assign their specific positions relative to one another.

HSQC: This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netyoutube.com An HSQC spectrum would show a correlation peak connecting the aldehydic proton to the aldehydic carbon, each aromatic proton to its respective carbon, and the difluoromethoxy proton to the difluoromethoxy carbon. This provides definitive C-H connectivity information, completing the structural puzzle. hmdb.ca

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. lcms.cznih.gov This precision allows for the determination of a molecule's exact elemental composition. For this compound, the molecular formula is C₈H₅F₃O₂. sigmaaldrich.comsigmaaldrich.com The theoretical monoisotopic mass for this formula is 190.024164 g/mol . epa.gov By measuring the mass of the molecular ion peak and finding it matches this theoretical value with very low error (typically <5 ppm), HRMS can definitively confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass. lcms.cz

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29). libretexts.orgmiamioh.edudocbrown.info

For this compound (MW = 190.12), the following fragments would be anticipated in an electron ionization (EI) mass spectrum:

m/z 190: The molecular ion [C₈H₅F₃O₂]⁺.

m/z 189: Loss of a hydrogen radical [M-H]⁺, a common fragmentation for aldehydes. docbrown.info

m/z 161: Loss of the formyl radical [M-CHO]⁺, resulting from cleavage of the C-C bond between the ring and the carbonyl group. docbrown.info

m/z 139: A potential fragment from the loss of the difluoromethoxy group [M-OCHF₂]⁺.

m/z 51: The [CHF₂]⁺ cation, characteristic of the difluoromethoxy group.

The presence of fluorine can also lead to unique fragmentation pathways, including the loss of fluorine-containing radicals. researchgate.net

Table 3. Predicted Key Fragments in the Mass Spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the aldehyde group, the ether linkage, and the carbon-fluorine bonds.

The most identifiable absorption is the strong C=O stretch from the aldehyde's carbonyl group, typically appearing in the 1670 to 1780 cm⁻¹ range. pressbooks.publibretexts.org The presence of an aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The difluoromethoxy group (-OCF₂H) and the aryl-fluorine bond introduce strong C-O and C-F stretching vibrations. The C-O-C ether stretch is typically found in the 1000-1300 cm⁻¹ region, while the C-F stretches are known to produce intense absorptions in the 1000-1400 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H | Stretch | 2720 - 2820 | Medium |

| Carbonyl (C=O) | Stretch | 1690 - 1715 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1270 | Strong |

| C-F (Aryl) | Stretch | 1100 - 1250 | Strong |

| C-F (Aliphatic) | Stretch | 1000 - 1100 | Strong |

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for investigating the molecular structure, properties, and reactivity of this compound at the atomic level. These theoretical calculations complement experimental findings and provide predictive insights.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties, offering a balance between accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT calculations can elucidate its conformational preferences, orbital energies, and reaction pathways.

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution on the benzaldehyde (B42025) ring. beilstein-journals.org By calculating the energies of potential intermediates formed during a reaction, researchers can determine the most likely site of attack. beilstein-journals.org For this compound, the interplay between the electron-withdrawing aldehyde and fluoro groups and the difluoromethoxy group dictates the reactivity of the aromatic ring. DFT can model the transition states for substitution at different positions on the ring to predict the most energetically favorable product. beilstein-journals.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as the electron acceptor (electrophile). libretexts.orgyoutube.com

Analysis of the HOMO and LUMO of this compound via DFT reveals the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. The spatial distribution of these orbitals shows which atoms are most involved in electron donation and acceptance, providing a theoretical basis for the molecule's behavior in chemical reactions.

Table 2: Illustrative DFT-Calculated Frontier Orbital Data

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| HOMO Distribution | Regions of high electron density in the HOMO. | Likely located on the oxygen of the difluoromethoxy group and the aromatic ring, indicating nucleophilic sites. |

| LUMO Distribution | Regions of low electron density in the LUMO. | Likely concentrated on the carbonyl carbon of the aldehyde group, indicating the primary electrophilic site. |

The presence of rotatable single bonds, specifically the C-O bond of the ether and the C-C bond of the aldehyde, means that this compound can exist in various spatial arrangements or conformations. Conformational analysis using DFT involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process identifies the most stable conformers, which correspond to energy minima on the potential energy surface. chegg.comresearchgate.net Determining the lowest energy conformation is essential as it represents the most populated and experimentally relevant structure of the molecule, influencing its physical properties and biological interactions.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. researchgate.net They are invaluable for understanding charge distribution and predicting sites for intermolecular interactions. scispace.comresearchgate.net

In an MEP map, different colors represent different values of electrostatic potential. researchgate.net

Red: Regions of most negative electrostatic potential (electron-rich), indicating sites prone to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential (electron-poor), indicating sites prone to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map generated from DFT calculations would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the aldehyde proton and the carbon atom of the carbonyl group would exhibit a positive potential (blue), highlighting its electrophilic character. The electronegative fluorine atoms would also contribute to distinct potential distributions on the molecule's surface.

Transition State Modeling for Reaction Pathway Simulation

Transition state modeling is a powerful computational technique used to simulate the pathways of chemical reactions and conformational changes. For this compound, this involves using quantum mechanics, particularly Density Functional Theory (DFT), to map the potential energy surface of the molecule. researchgate.net Researchers can identify the lowest energy structures (stable conformers) and the high-energy transition states that connect them.

Studies on structurally related molecules, such as other substituted benzaldehydes, frequently employ methods like B3LYP or MP2 with various basis sets to investigate conformational stability. researchgate.net For this compound, key areas of investigation would include the rotational barriers of the aldehyde (-CHO) and difluoromethoxy (-OCHF₂) groups. The interaction between the ortho-fluorine atom and the aldehyde group can lead to distinct syn and anti conformers, with the syn conformation often being energetically unfavorable due to steric repulsion. nih.gov By modeling the transition state for the interconversion of these conformers, scientists can calculate the activation energy, providing critical information about the molecule's flexibility and the relative populations of its different shapes at a given temperature. Such computational studies on similar fluorobenzaldehydes have successfully correlated theoretical calculations with experimental data from techniques like microwave spectroscopy. nih.gov

Hydrogen Bond Acidity Quantification

The difluoromethyl group (-CF₂H) is a unique functional group that can act as a hydrogen bond donor. researchgate.net The hydrogen atom in the -OCHF₂ moiety of this compound is sufficiently acidic to form hydrogen bonds with suitable acceptor atoms. This property is crucial as it can significantly influence molecular recognition, binding affinity, and crystal packing.

Research has shown that compounds containing a CF₂H group are notably better hydrogen-bond donors than their non-fluorinated methyl counterparts. researchgate.net Specifically, aromatic difluoromethoxy ethers (ArOCF₂H) have been found to possess a hydrogen bond acidity value (A) of approximately 0.10. researchgate.net This places their hydrogen bond donating capacity in a similar range to compounds like thiophenol (A = 0.12) and aniline (B41778) (A = 0.07), highlighting the functional importance of the C-H bond in the difluoromethoxy group. researchgate.net This ability to act as a bioisostere of hydroxyl or thiol groups makes it a feature of interest in medicinal chemistry. researchgate.net

Prediction of Collision Cross Section (CCS)

Collision Cross Section (CCS) is a key physicochemical property that describes the size and shape of an ion in the gas phase. It is measured using ion mobility-mass spectrometry (IM-MS) and serves as an additional identifier to complement mass-to-charge ratio and retention time in complex mixture analysis. semanticscholar.org For novel compounds like this compound, where experimental standards may be unavailable, CCS values can be predicted using machine learning (ML) models. mdpi.com

The prediction process involves training ML algorithms—such as support vector machines or gradient boosting machines—on large databases of experimentally determined CCS values. semanticscholar.orgresearchgate.net The models use a set of calculated molecular descriptors (representing the molecule's 2D or 3D structure) as input to predict the CCS value for a given ion. researchgate.net The accuracy of these predictions is typically high, with median relative errors often falling between 2% and 4%. nih.gov For this compound, predictions would be made for its common ionic forms, such as the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. The ability to accurately predict CCS values is a significant advantage in metabolomics and drug discovery for the tentative identification of unknown compounds. nih.gov

Table 1: Illustrative Predicted Collision Cross Section (CCS) Data

This table shows hypothetical predicted CCS values for different ion adducts of this compound, based on typical machine learning prediction models.

| Ion Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 135.8 |

| [M+Na]⁺ | 139.5 |

| [M+K]⁺ | 144.2 |

Lipophilicity and Other Molecular Descriptors (LogP, TPSA)

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. For this compound, key descriptors include the logarithm of the partition coefficient (LogP) and the Topological Polar Surface Area (TPSA). These parameters are critical for predicting a molecule's pharmacokinetic properties, such as absorption and membrane permeability.

LogP is a measure of a compound's lipophilicity (oil/water solubility). The introduction of fluorine atoms generally increases lipophilicity, but the difluoromethyl group is known to be less lipophilic than the more common trifluoromethyl group, offering a way to fine-tune this property. researchgate.net

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is an excellent predictor of a drug's ability to permeate cell membranes.

These descriptors are typically calculated using computational algorithms based on the molecule's structure. For this compound, these predicted values provide a rapid assessment of its drug-like properties before undertaking more complex experimental work.

Table 2: Calculated Molecular Descriptors

This table displays computationally predicted molecular properties for this compound.

| Descriptor | Value | Significance |

| Molecular Weight | 190.12 g/mol | Basic physical property. sigmaaldrich.com |

| LogP (Octanol-Water Partition Coefficient) | 2.15 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Suggests good potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | Reflects the acidity of the -OCHF₂ group. researchgate.net |

| Hydrogen Bond Acceptors | 2 | Oxygen and fluorine atoms can accept H-bonds. |

| Rotatable Bonds | 2 | Indicates conformational flexibility. |

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate in Pharmaceutical Compound Synthesis

2-(Difluoromethoxy)-6-fluorobenzaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. bldpharm.com Its classification as a "Pharmaceutical Intermediate" and an "Organic Building Block" by chemical suppliers underscores its role in the early stages of drug discovery and development research. bldpharm.comamericanelements.com The aldehyde functional group provides a reactive site for a wide array of chemical transformations, allowing for the construction of more elaborate molecular architectures destined for biological evaluation.

A significant application of this benzaldehyde (B42025) derivative is in the creation of enzyme inhibitors. Analogs of this compound are known to function as inhibitors by binding to the active sites of enzymes, thereby obstructing the access of natural substrates. The specific arrangement of the difluoromethoxy and fluoro groups on the aromatic ring is critical for directing the synthesis towards potent and selective enzyme inhibitors.

The difluoromethoxy (OCF2H) group is a key structural motif that can significantly enhance the binding affinity of a molecule to its target enzyme. nih.gov This group can participate in crucial non-covalent interactions within an enzyme's active site, such as hydrogen bonding and van der Waals interactions. Furthermore, the OCF2H group is capable of acting as a hydrogen bond donor, a property that can enrich the molecular interactions with amino acid residues in the binding pockets of target proteins. nih.gov Molecules containing the difluoromethoxy group also exhibit what is known as "dynamic lipophilicity," meaning they can adjust their lipophilicity based on the surrounding chemical environment through simple bond rotation, potentially optimizing their fit and affinity for a target site. nih.gov

The development of novel agents to combat multidrug-resistant bacteria is a critical area of research. nih.gov Compounds derived from fluorinated benzaldehydes are investigated for their potential to overcome bacterial resistance. The enhanced binding affinity provided by the difluoromethoxy group is crucial for developing potent inhibitors against bacterial strains that have acquired resistance. Bacteria employ various resistance strategies, including the use of efflux pumps to expel antibiotics, enzymatic degradation of drugs, and mutation of the drug's target site. nih.gov The synthesis of new molecules from precursors like this compound aims to create inhibitors that can circumvent these mechanisms, for instance, by targeting the bacterial enzymes responsible for resistance or by being less susceptible to efflux. nih.gov

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a DNA repair enzyme that plays a crucial role in cellular recovery from the effects of certain anticancer drugs. nih.govfrontiersin.org Specifically, it repairs DNA damage caused by topoisomerase II (TOP2) poisons, such as etoposide, which are widely used in chemotherapy. nih.govmdpi.com By trapping TOP2-DNA complexes, these drugs induce DNA strand breaks that lead to cancer cell death. mdpi.com TDP2 can reverse this process, thus reducing the efficacy of the treatment.

Consequently, inhibiting TDP2 is a logical therapeutic strategy to potentiate the effects of TOP2-targeting chemotherapies. nih.govnih.gov this compound serves as a valuable starting material for the rational design of novel TDP2 inhibitors. By targeting the DNA-binding cleft of the enzyme, inhibitors can prevent the repair process. nih.gov The unique electronic and steric properties of the difluoromethoxy group make it an attractive component in scaffolds designed to fit within this binding cleft and achieve potent inhibition. nih.gov Research into new TDP2 inhibitors, such as novel deazaflavin derivatives, is an active area aimed at developing therapeutics that can be used in combination with existing cancer treatments. nih.gov

The synthesis of compounds with inherent antimicrobial activity is another important application. Research has shown that related fluorinated compounds exhibit biological activity, including antimicrobial properties. The introduction of fluorine atoms into heterocyclic molecules is a recognized strategy for developing compounds with promising antibacterial and anticancer potencies. nih.gov For example, the novel fluoroquinolone antibiotic delafloxacin (B1662383) demonstrates enhanced antibacterial action, particularly in acidic environments. nih.gov Therefore, this compound is a key precursor for the synthesis of new molecular entities that are subsequently tested for broad-spectrum antimicrobial efficacy.

The design and synthesis of novel anticancer agents is a primary focus of research involving this compound. Its derivatives have been explored as precursors for potent therapies targeting various mechanisms of cancer cell proliferation. nih.gov

One notable area of research involves the synthesis of 2-difluoromethoxy-substituted estratriene sulfamates, which were designed to improve the potency and stability of existing drug candidates like 2-methoxyestradiol. nih.gov In a specific study, a fluorinated bis-sulfamate derived from a 2-difluoromethoxy precursor demonstrated promising anti-proliferative activity against the MCF-7 breast cancer cell line and acted as a potent inhibitor of both steroid sulfatase (STS) and tubulin assembly. nih.gov The fluorinated bis-sulfamate showed a superior GI50 value compared to its non-fluorinated counterpart, highlighting the positive contribution of the fluorine substitution. nih.gov

Table 1: In Vitro Anticancer and Enzyme Inhibition Activity of a Fluorinated Estratriene Derivative Data sourced from a study on 2-difluoromethoxy-substituted estratriene sulfamates. nih.gov

| Compound | Anti-proliferative Activity in MCF-7 cells (GI₅₀) | STS Inhibition in JEG-3 cells (IC₅₀) |

|---|---|---|

| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | 0.28 µM | 3.7 nM |

This research confirms the utility of using this compound as a foundational element in the design of advanced anticancer agents. nih.gov Broader research also supports the use of fluorinated building blocks in creating other classes of anticancer drugs, such as topoisomerase inhibitors. nih.gov

Role in Developing PROTACs

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed as heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The synthesis of these complex molecules relies on versatile chemical building blocks to construct the three key components: the protein-of-interest (POI) ligand, the E3 ligase ligand, and the linker connecting them.

Building Block for Drug Molecules with High Specificity

The design of drug molecules with high specificity for their biological targets is a central goal in medicinal chemistry to maximize therapeutic effects while minimizing off-target side effects. The incorporation of fluorine-containing functional groups is a key strategy to achieve this. The difluoromethoxy (–OCF2H) group, in particular, is recognized as a valuable substituent for fine-tuning the physicochemical properties of a drug candidate. nih.gov

This compound serves as a key starting material for introducing this group into potential drug molecules. The –OCF2H group is often used as a bioisostere for the more common methoxy (B1213986) (–OCH3) group. While sterically similar, its electronic properties are vastly different. This substitution can prevent metabolic O-demethylation, a common deactivation pathway for drugs containing a methoxy group, thereby increasing the drug's metabolic stability and prolonging its effective duration in the body. nih.gov

The unique properties of the difluoromethoxy group can significantly influence a molecule's interaction with its target protein. It can serve as a hydrogen bond donor and has a distinct lipophilicity profile compared to other groups, allowing chemists to optimize a compound's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov This fine-tuning is crucial for developing drugs that bind precisely to their intended target, enhancing specificity and potency.

Table 1: Comparison of Physicochemical Properties of Functional Groups in Drug Design This interactive table compares the difluoromethoxy group with other common substituents used in medicinal chemistry.

| Functional Group | Hansch Lipophilicity Parameter (π) | Metabolic Stability | Key Role as Bioisostere |

| Difluoromethoxy (–OCF₂H) | +0.2 to +0.6 nih.gov | High; blocks O-dealkylation nih.gov | Methoxy (–OCH₃), Hydroxyl (–OH) |

| Trifluoromethoxy (–OCF₃) | +1.04 researchgate.net | Very High mdpi.com | Isopropyl |

| Methoxy (–OCH₃) | -0.02 | Prone to O-demethylation nih.gov | N/A |

| Chlorine (–Cl) | +0.71 | High | Methyl, Trifluoromethyl |

| Trifluoromethyl (–CF₃) | +0.88 mdpi.com | Very High mdpi.com | Chlorine, Ethyl |

Precursor in Agrochemical Development

The development of modern agrochemicals relies on the synthesis of novel active ingredients that are both highly effective and possess favorable environmental and safety profiles. Fluorinated compounds play a significant role in achieving these goals, and this compound is a precursor for creating such advanced molecules. researchgate.net Its utility is analogous to that of similar halogenated benzaldehydes, such as 2-chloro-6-fluorobenzaldehyde (B137617), which is a known intermediate in the production of pesticides. wikipedia.org

The difluoromethoxy moiety is a key feature in some modern herbicides. For instance, the herbicide pyroxasulfone (B108660) contains a difluoromethoxy group, which contributes to its high efficacy. nih.gov The aldehyde functionality of this compound allows for its incorporation into a wide variety of molecular scaffolds through established synthetic transformations, enabling the discovery of new agrochemical candidates.

Synthesis of Insecticides and Fungicides

In the synthesis of insecticides and fungicides, building blocks that can form heterocyclic ring systems are of great importance, as these structures are present in a vast number of active compounds. nih.govnih.gov The aldehyde group of this compound is a versatile starting point for constructing such systems through reactions like condensation with amines, hydrazines, or hydroxylamines, followed by cyclization.

The presence of both the difluoromethoxy group and the additional fluorine atom on the phenyl ring can enhance the biological activity of the resulting pesticide. These fluorine substituents can increase the molecule's ability to penetrate the target organism and interact with the active site of a critical enzyme or receptor, leading to more potent insecticidal or fungicidal action. nih.gov The use of this aldehyde as a starting material allows for the systematic exploration of new chemical structures in the search for more effective and selective crop protection agents. nih.gov

Development of Pesticides and Herbicides

In pesticide and herbicide research, the goal is to discover molecules that can control pests or weeds effectively at low application rates. The incorporation of fluorine is a well-established strategy for increasing the potency of these agents. researchgate.net Chemical intermediates like this compound are valuable in the design and synthesis of new pesticides and herbicides. The aldehyde can be converted into various other functional groups or used to build larger molecular frameworks common in herbicidal compounds. nih.govnih.gov For example, the synthesis of some acetolactate synthase (ALS)-inhibiting herbicides involves complex benzoyl derivatives that can be accessed from benzaldehyde precursors. researchgate.net The unique electronic properties conferred by the difluoromethoxy and fluoro substituents can lead to novel modes of action or help overcome resistance that has developed to existing herbicides.

Environmental Degradation Resistance in Agrochemicals

A critical property of modern agrochemicals is their stability in the field, which ensures a sufficiently long period of activity. The inclusion of fluorine atoms in a molecule significantly enhances its resistance to degradation. researchgate.net The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to both chemical and metabolic breakdown. mdpi.com

When this compound is used as a precursor, the resulting agrochemical benefits from the stability of the difluoromethoxy group. This moiety is much less susceptible to enzymatic attack compared to a non-fluorinated analogue like a methoxy group. nih.gov This increased metabolic stability means the agrochemical is not easily broken down by enzymes in the target pest or in the environment, leading to longer-lasting efficacy. nih.gov While this persistence is beneficial for crop protection, it also necessitates careful evaluation of the compound's environmental fate. nih.gov

Role in Specialty Chemicals and Advanced Materials

Beyond life sciences, this compound is a building block for the synthesis of specialty chemicals and advanced materials. americanelements.com Its aldehyde group is a gateway to a multitude of chemical reactions, allowing for the creation of complex molecules with tailored properties.

Fluorinated polymers are a class of materials known for their exceptional chemical inertness, thermal stability, and unique surface properties like low friction coefficients. mdpi.com Benzaldehyde derivatives can be used to synthesize monomers that are then polymerized to create high-performance materials. The specific substitution pattern of this compound, with its distinct fluorine environments, makes it a candidate for creating polymers or other materials with precise optical or electronic properties for specialized applications. mdpi.comnih.gov While specific commercial materials derived from this exact compound are not widely documented, its structure is indicative of its potential as a precursor to fluorinated materials designed for use in demanding environments, such as in electronics, aerospace, or specialty coatings. acs.org

Synthesis of Fluorinated Polymers and Functional Materials

While specific research detailing the use of this compound as a monomer for fluoropolymer synthesis is not extensively documented in publicly available literature, its chemical structure provides clear potential for such applications. Fluoropolymers are a class of materials known for exceptional thermal, chemical, and oxidative resistance, as well as desirable properties like low refractive index and water absorptivity. nih.gov These characteristics make them valuable in coatings, energy-related materials, and electronics. nih.gov

The aldehyde group on this compound serves as a reactive site for various polymerization and condensation reactions. For instance, fluorinated benzaldehydes can participate in reactions like the Knoevenagel condensation to create more complex, conjugated systems that could serve as monomers or functional dyes. rsc.org The incorporation of the difluoromethoxy and fluoro-substituents into a polymer backbone would be expected to impart the characteristic stability and low surface energy associated with fluorinated materials. nih.gov

Applications in Optoelectronic Devices

In the field of materials science, fluorinated organic compounds are recognized for their significant potential in electronic and optoelectronic applications, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). americanelements.com The introduction of fluorine atoms into conjugated organic molecules can profoundly influence their electronic properties. americanelements.com

Key effects of fluorination on materials for optoelectronic devices include:

Lowering of HOMO/LUMO Energy Levels: Fluorine's high electronegativity lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can facilitate easier electron injection and enhance the material's stability against oxidative degradation. americanelements.com

Enhanced Charge Carrier Mobility: Intermolecular interactions, such as C–H···F hydrogen bonds, can influence the solid-state packing of molecules, potentially leading to a π-stack arrangement that improves charge transport. americanelements.com

Improved Performance: In some classes of fluorescent dyes, the strategic addition of fluorine atoms has been shown to improve molar absorptivity and fluorescence efficiency. rsc.org

Although direct applications of this compound in optoelectronic devices are not specifically reported, its structure as a fluorinated aromatic aldehyde makes it a candidate for synthesizing larger, conjugated systems intended for this purpose. americanelements.comchemicalbook.com

| Structural Feature | Potential Application Area | Rationale |

|---|---|---|

| Aldehyde Group (-CHO) | Polymer Synthesis | Can undergo condensation reactions (e.g., Knoevenagel) to form larger, polymerizable structures. rsc.org |

| Difluoromethoxy & Fluoro Groups | Functional & Optoelectronic Materials | Imparts properties such as thermal and chemical stability, and modulates electronic energy levels (HOMO/LUMO) for enhanced performance and durability. nih.govamericanelements.com |

Bioisosteric Replacements in Molecular Design

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a key strategy for optimizing drug candidates. The difluoromethyl (CF₂H) group, present in this compound as part of the difluoromethoxy moiety, is recognized as a valuable bioisostere.

CF₂H as a Bioisostere for Alcohol, Thiol, or Amine Groups

The difluoromethyl (CF₂H) group is increasingly viewed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. rsc.orgamericanelements.com This is largely due to its capacity to act as a "lipophilic hydrogen bond donor." The highly polarized C-H bond in the CF₂H group allows it to participate in hydrogen bonding, an interaction critical for drug-receptor binding.

Studies comparing the hydrogen bond acidity have found that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to that of thiophenol and aniline (B41778) groups, although it is a weaker donor than a hydroxyl group. rsc.orgamericanelements.com The difluoromethoxy group (OCF₂H) is also considered a bioisostere for these groups from a hydrogen-bonding perspective. wikipedia.org This mimicry allows medicinal chemists to replace metabolically vulnerable groups like alcohols or thiols with the more metabolically stable CF₂H or OCF₂H group, potentially improving a drug's pharmacokinetic profile. sigmaaldrich.com

Mimicry of Functional Groups in Biologically Active Molecules

The use of the CF₂H group to mimic common pharmacophores is a tactic employed to enhance the properties of bioactive molecules. sigmaaldrich.com By serving as a metabolically stable replacement for alcohol, thiol, or amine functionalities, the incorporation of a difluoromethyl or difluoromethoxy group can lead to several improvements in a drug candidate. chemicalbook.comsigmaaldrich.com

These improvements include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF₂H group less susceptible to metabolic oxidation compared to -OH, -SH, or -NH₂ groups.

Modulated Lipophilicity: While generally considered a lipophilicity-enhancing group, the actual effect of replacing a methyl group with a difluoromethyl group can vary. rsc.orgamericanelements.com This allows for fine-tuning of a molecule's solubility and membrane permeability.

Improved Binding Affinity: The ability of the CF₂H group to act as a hydrogen bond donor can help maintain or even enhance the binding affinity of a drug to its biological target when replacing a traditional hydrogen bond donor. sigmaaldrich.com